1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1257997-17-3
VCID: VC7761663
InChI: InChI=1S/C21H39BN2O3Si/c1-19(2,3)28(8,9)25-18-12-10-17(11-13-18)24-15-16(14-23-24)22-26-20(4,5)21(6,7)27-22/h14-15,17-18H,10-13H2,1-9H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(CC3)O[Si](C)(C)C(C)(C)C
Molecular Formula: C21H39BN2O3Si
Molecular Weight: 406.45

1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1257997-17-3

Cat. No.: VC7761663

Molecular Formula: C21H39BN2O3Si

Molecular Weight: 406.45

* For research use only. Not for human or veterinary use.

1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - 1257997-17-3

Specification

CAS No. 1257997-17-3
Molecular Formula C21H39BN2O3Si
Molecular Weight 406.45
IUPAC Name tert-butyl-dimethyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexyl]oxysilane
Standard InChI InChI=1S/C21H39BN2O3Si/c1-19(2,3)28(8,9)25-18-12-10-17(11-13-18)24-15-16(14-23-24)22-26-20(4,5)21(6,7)27-22/h14-15,17-18H,10-13H2,1-9H3
Standard InChI Key ATWMPDRWZDGUHN-IYARVYRRSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(CC3)O[Si](C)(C)C(C)(C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1H-pyrazole core substituted at the 1-position with a trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The trans configuration of the cyclohexyl group ensures minimal steric hindrance, while the tert-butyldimethylsilyl (TBS) ether provides hydrolytic stability during synthetic manipulations .

Spectroscopic and Computational Data

While direct spectroscopic data for this compound are unavailable, analogs such as 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit characteristic 1H^1H NMR signals at δ 7.28 (s, 1H) for the pyrazole proton, δ 4.03 (s, 3H) for the N-methyl group, and δ 1.32 (s, 12H) for the dioxaborolane methyl groups . Computational models predict a molar refractivity of 64.93 and a topological polar surface area (TPSA) of 36.28 Ų, suggesting moderate polarity .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of boron-containing pyrazoles typically involves lithiation-borylation sequences. For example, 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is prepared via:

  • Lithiation of 1,4-dimethyl-1H-pyrazole with n-BuLi at low temperatures (−78°C).

  • Borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding the boronate ester in 45–78% yields .

For the target compound, a similar strategy is likely employed, starting with a trans-4-hydroxycyclohexyl-substituted pyrazole that undergoes silylation with tert-butyldimethylsilyl chloride (TBSCl) before borylation.

Reaction Conditions and Yields

StepReagents/ConditionsYield
SilylationTBSCl, imidazole, DMF, rt~85%
Lithiationn-BuLi, THF, −78°CN/A
Borylation2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane~60%

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Analogous boronate esters exhibit solubility in THF, DCM, and ethyl acetate, with logP values ranging from 0.8–1.62 . The TBS group in the target compound likely enhances lipophilicity, increasing its logP to ~2.5–3.0, favoring membrane permeability but reducing aqueous solubility.

Metabolic Stability

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Boronate esters are pivotal in palladium-catalyzed cross-couplings. For instance, 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole couples with aryl halides under conditions involving Pd(dppf)Cl₂ and K₂CO₃, achieving yields up to 94% . The target compound’s steric bulk may necessitate optimized conditions, such as higher temperatures or bulky phosphine ligands.

Pharmaceutical Intermediates

This compound’s boronate group enables the synthesis of biaryl structures common in kinase inhibitors and antiviral agents. For example, a related boronate was used to prepare 4-[4-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylphenoxy]-1H-pyrrolo[3,2-c]pyridine, a scaffold with reported anticancer activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator